Gnetuhainin A
Overview
Description
Gnetuhainin A is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgraf. Stilbenoids, including this compound, are a class of plant polyphenols characterized by their intricate structures and diverse biological activities. These compounds have attracted significant interest due to their potential therapeutic applications, including antitumor, antimicrobial, and antioxidant effects .
Mechanism of Action
Target of Action
It’s worth noting that gnetuhainin i, a compound structurally similar to gnetuhainin a, has been found to inhibit atp citrate lyase (acly) . ACLY is a crucial enzyme in cellular metabolism, converting citrate and CoA into acetyl-CoA and oxaloacetate, along with the production of ATP.
Result of Action
If we consider the potential inhibition of acly, this could lead to alterations in cellular metabolism, potentially affecting processes such as energy production, lipid synthesis, and other metabolic pathways .
Biochemical Analysis
Biochemical Properties
Gnetuhainin A interacts with various enzymes, proteins, and other biomolecules. It has been found to have antioxidant properties
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of this compound is still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gnetuhainin A involves the polymerization of stilbene monomers. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general approach to synthesizing stilbene dimers includes oxidative coupling reactions, often catalyzed by metal ions or enzymes.
Industrial Production Methods: Currently, there are no well-established industrial production methods for this compound. The compound is primarily obtained through extraction and isolation from natural sources, specifically the caulis of Gnetum montanum Markgraf .
Chemical Reactions Analysis
Types of Reactions: Gnetuhainin A, like other stilbenoids, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the stilbene double bond into a single bond, forming bibenzyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the stilbene structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized stilbenoids, reduced bibenzyl derivatives, and substituted stilbenes .
Scientific Research Applications
Gnetuhainin A has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Chemistry: this compound is used as a model compound for studying the chemical behavior of stilbenoids and their derivatives.
Biology: The compound exhibits significant antimicrobial and antioxidant properties, making it a valuable subject for biological research.
Medicine: this compound has shown potential in antitumor studies, indicating its possible use in cancer therapy.
Industry: While not yet widely adopted in industrial applications, this compound’s unique properties suggest potential future uses in pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Resveratrol: Known for its cardioprotective and chemopreventive properties.
Combretastatin A-4: Noted for its potent antitumor activity.
Gnetuhainin I and P: Other stilbene dimers isolated from Gnetum montanum Markgraf with similar but distinct biological activities .
Properties
IUPAC Name |
4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O7/c29-18-5-2-15(3-6-18)1-4-16-9-22(33)14-25-26(16)27(17-10-20(31)12-21(32)11-17)28(35-25)23-8-7-19(30)13-24(23)34/h1-14,27-34H/b4-1+/t27-,28+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXFGKLZVUDIIX-YVYUXZJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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